molecular formula C16H23N B13786189 2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI)

2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI)

Cat. No.: B13786189
M. Wt: 229.36 g/mol
InChI Key: DXMJOBOFRQTVHL-VNQPRFMTSA-N
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Description

2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) is a complex organic compound that belongs to the class of benzazocines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Methano-3-benzazocine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzazocine ring system through cyclization of appropriate precursors.

    Alkylation: Introduction of ethyl groups at specific positions using alkylating agents.

    Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Methano-3-benzazocine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Methano-3-benzazocine derivatives have been studied for various scientific research applications, including:

    Chemistry: As intermediates in organic synthesis.

    Biology: As probes to study biological pathways.

    Medicine: Potential therapeutic agents for pain management, neurological disorders, and other conditions.

    Industry: Use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2,6-Methano-3-benzazocine derivatives involves interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: Interaction with opioid receptors or other neurotransmitter receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzazocine Derivatives: Other compounds in the benzazocine class with similar structures.

    Opioid Analogs: Compounds with similar pharmacological profiles.

Uniqueness

2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) may exhibit unique properties such as specific receptor affinity, metabolic stability, or therapeutic efficacy that distinguish it from other similar compounds.

Conclusion

2,6-Methano-3-benzazocine,6,11-diethyl-1,2,3,4,5,6-hexahydro-,(2alpha,6alpha,11S*)-(9CI) is a complex and potentially valuable compound with diverse applications in scientific research and industry

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

(1R,9S,13S)-1,13-diethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C16H23N/c1-3-13-15-11-12-7-5-6-8-14(12)16(13,4-2)9-10-17-15/h5-8,13,15,17H,3-4,9-11H2,1-2H3/t13-,15+,16-/m1/s1

InChI Key

DXMJOBOFRQTVHL-VNQPRFMTSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2CC3=CC=CC=C3[C@@]1(CCN2)CC

Canonical SMILES

CCC1C2CC3=CC=CC=C3C1(CCN2)CC

Origin of Product

United States

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